
8-ブロモクロマン-3-オン
概要
説明
8-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Bromochroman-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Bromochroman-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromochroman-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
8-ブロモクロマン-3-オンは、有望な抗がん効果を示しています。研究者は、新規の化学療法薬の開発のためのリード化合物としての可能性を探ってきました。研究では、それが癌細胞の増殖を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、腫瘍の進行を抑制することが示唆されています .
抗酸化活性
抗酸化物質として、8-ブロモクロマン-3-オンはフリーラジカルを捕捉し、細胞を酸化ストレスから保護します。活性酸素種(ROS)を中和する能力により、加齢に伴う病気や酸化損傷の予防に役立ちます .
抗炎症効果
クロマノン誘導体は、抗炎症作用を示すことが実証されています。8-ブロモクロマン-3-オンは、炎症性経路を調節することにより、関節炎や自己免疫疾患などの炎症性疾患の治療に役立つ可能性があります .
抗ウイルス性
予備的な研究では、8-ブロモクロマン-3-オンが抗ウイルス活性を有することが示されています。それはウイルスの複製を阻害し、ウイルス感染の重症度を軽減する可能性があります。特定のウイルスに対するその有効性を調べるためには、さらなる研究が必要です .
抗糖尿病活性
研究者は、クロマノンアナログを潜在的な抗糖尿病薬として調査してきました。これらの化合物は、インスリン感受性を高め、グルコース代謝を調節し、糖尿病合併症を軽減する可能性があります .
エストロゲン阻害
8-ブロモクロマン-3-オンは、そのエストロゲン阻害効果について研究されています。それはエストロゲン受容体に干渉する可能性があり、ホルモン関連の病状や乳がんの研究において関連しています .
Safety and Hazards
作用機序
Target of Action
8-Bromochroman-3-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor structural difference from chromone but results in these significant variations .
Biochemical Pathways
Chroman-4-one and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Chroman-4-one and its derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
生化学分析
Biochemical Properties
8-Bromochroman-3-one exhibits significant variations in biological activities . The mechanism of action of 8-Bromochroman-3-one derivatives often involves the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
Molecular Mechanism
It is known that the compound’s derivatives often involve the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
特性
IUPAC Name |
8-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQDMYJFVLYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597935 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133118-80-6 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

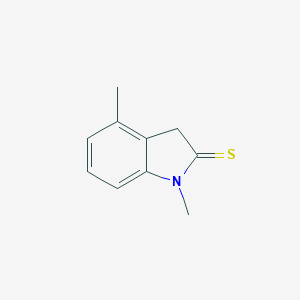

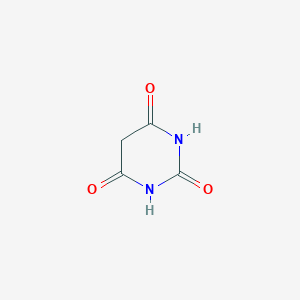
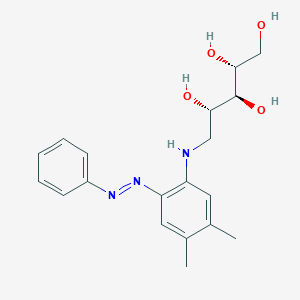
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
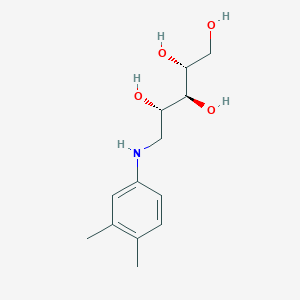
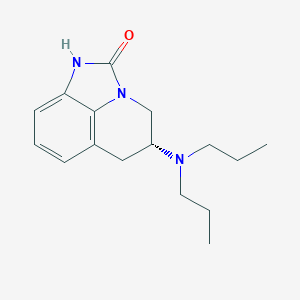
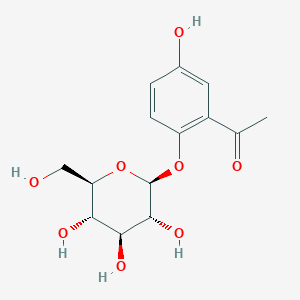

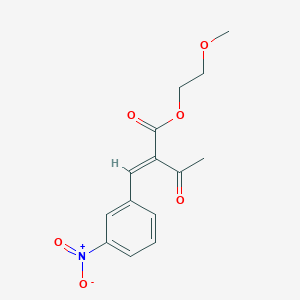
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

